Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo-
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Overview
Description
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- is a perfluorinated compound with the molecular formula C11H4F13I . This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- typically involves the fluorination of undecane derivatives. One common method is the direct fluorination of undecane using elemental fluorine under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often employs electrochemical fluorination (ECF) techniques. In ECF, undecane is subjected to an electric current in the presence of hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms. This method is advantageous due to its scalability and efficiency in producing highly fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form various hydrofluorocarbons.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products Formed
Substitution: Formation of perfluorinated alkyl iodides.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of perfluorinated carboxylic acids.
Scientific Research Applications
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other perfluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting specific tissues or cells.
Mechanism of Action
The mechanism of action of undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- involves its interaction with various molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the compound’s reactivity and interactions with other molecules. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s stability and resistance to degradation make it a valuable tool in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: Similar in structure but lacks the iodine atom.
Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tetradecafluoro-: Contains an additional carbon and fluorine atom.
Decane, 1,1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-: Contains one less carbon and fluorine atom.
Uniqueness
Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodo- is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
1980053-60-8 |
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Molecular Formula |
C11H10F13I |
Molecular Weight |
516.08 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoundecane |
InChI |
InChI=1S/C11H10F13I/c1-2-3-5(25)4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5H,2-4H2,1H3 |
InChI Key |
QQYRTQIWNHAGLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |
Origin of Product |
United States |
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